N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide
Description
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a dimethylamino group and a thiazole ring linked through a propanamide chain.
Properties
IUPAC Name |
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-18(2)8-11-5-6-15-13(7-11)17-14(19)4-3-12-9-20-10-16-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGUPRPLWPOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)NC(=O)CCC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. These precursors are then coupled using amide bond formation techniques. Common reagents include dimethylamine, thiazole derivatives, and propanoic acid derivatives. The reaction conditions often require the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form pyridinylamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or thiazole rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Pyridinylamine derivatives.
Substitution: Substituted pyridines or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A common catalyst in organic synthesis.
Thiazole derivatives: Used in various pharmaceuticals and agrochemicals.
Pyridine derivatives: Employed in a wide range of chemical applications.
Uniqueness: N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
